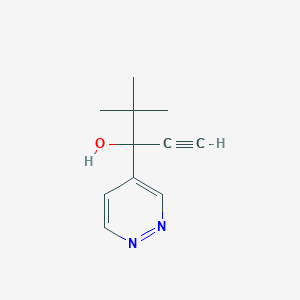
4,4-Dimethyl-3-pyridazin-4-ylpent-1-yn-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-3-pyridazin-4-ylpent-1-yn-3-ol is a chemical compound with a unique structure that includes a pyridazine ring, a pentynyl chain, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-pyridazin-4-ylpent-1-yn-3-ol typically involves the reaction of pyridazine derivatives with alkynes under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the pyridazine derivative is reacted with a terminal alkyne in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
4,4-Dimethyl-3-pyridazin-4-ylpent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The pyridazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted pyridazine derivatives.
科学研究应用
4,4-Dimethyl-3-pyridazin-4-ylpent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4,4-Dimethyl-3-pyridazin-4-ylpent-1-yn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In cellular pathways, it may modulate signaling cascades, leading to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
4,4-Dimethyl-1-pyridin-3-yl-pentan-3-one: Similar structure but with a pyridine ring instead of pyridazine.
4,4-Dimethyl-1-pyridin-4-yl-pent-1-en-3-one: Contains a pyridine ring and an alkene group.
4,4-Dimethyl-3-(4-phenoxyphenyl)-1-pentyn-3-ol: Similar alkyne and hydroxyl groups but with a phenoxyphenyl substituent.
Uniqueness
4,4-Dimethyl-3-pyridazin-4-ylpent-1-yn-3-ol is unique due to its specific combination of a pyridazine ring, a pentynyl chain, and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
4,4-dimethyl-3-pyridazin-4-ylpent-1-yn-3-ol |
InChI |
InChI=1S/C11H14N2O/c1-5-11(14,10(2,3)4)9-6-7-12-13-8-9/h1,6-8,14H,2-4H3 |
InChI 键 |
YCIMDIPAYJHSAM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C#C)(C1=CN=NC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















